molecular formula C14H11FN2O4 B5686645 N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide

N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide

Cat. No.: B5686645
M. Wt: 290.25 g/mol
InChI Key: PEOKUKPFZGULKV-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide is an aromatic amide compound characterized by the presence of a fluoro and nitro group on the phenyl ring and a methoxy group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-fluoro-3-nitroaniline.

    Acylation: The 4-fluoro-3-nitroaniline is then acylated with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of 4-fluoroaniline are nitrated in industrial reactors.

    Continuous Acylation: The nitrated product is continuously fed into acylation reactors where it reacts with 4-methoxybenzoyl chloride under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Reduction: N-(4-amino-3-fluorophenyl)-4-methoxybenzamide.

    Substitution: N-(4-substituted-3-nitrophenyl)-4-methoxybenzamide derivatives.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Bioconjugation: It is used in the immobilization of biomolecules onto polymer surfaces for biochemical assays and diagnostics.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The fluoro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide is unique due to the combination of its fluoro, nitro, and methoxy groups, which confer specific chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity compared to its chloro analogs, while the methoxy group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-11-5-2-9(3-6-11)14(18)16-10-4-7-12(15)13(8-10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOKUKPFZGULKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoro-3-nitro-phenylamine was reacted with 4-methoxybenzoyl chloride according to the procedure of Example 256a substituting 4-methoxybenzoyl chloride for thiophene-2-carbonyl chloride to provide N-(4-Fluoro-3-nitro-phenyl)-4-methoxy-benzamide which was then reacted according to the procedures of Examples 256b and 256c to provide the title product.
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